Cas no 34559-71-2 (1-(1H-indol-2-yl)-2-methoxy-Ethanone)
34559-71-2 structure
Product Name:1-(1H-indol-2-yl)-2-methoxy-Ethanone
Numero CAS:34559-71-2
MF:C11H11NO2
MW:189.210542917252
CID:1111237
PubChem ID:36852
Update Time:2025-04-20
1-(1H-indol-2-yl)-2-methoxy-Ethanone Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-(1H-indol-2-yl)-2-methoxy-Ethanone
- 1-(1H-indol-2-yl)-2-methoxyethanone
- 1-indol-2-yl-2-methoxy-ethanone
- 2-(Methoxyacetyl)indole
- 2-Indolyl methoxymethyl ketone
- 2-Methoxyacetyl-indol
- AC1L1WI3
- KETONE, 2-INDOLYL METHOXYMETHYL-
- LS-87252
- Methoxymethyl-2-indolylketon
- DTXSID60188095
- 2-methoxyacetylindole
- 34559-71-2
-
- Inchi: 1S/C11H11NO2/c1-14-7-11(13)10-6-8-4-2-3-5-9(8)12-10/h2-6,12H,7H2,1H3
- Chiave InChI: ZGDVYWIKWGTMSK-UHFFFAOYSA-N
- Sorrisi: O(C)CC(C1=CC2C=CC=CC=2N1)=O
Proprietà calcolate
- Massa esatta: 189.07903
- Massa monoisotopica: 189.078978594g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 14
- Conta legami ruotabili: 3
- Complessità: 217
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Superficie polare topologica: 42.1Ų
Proprietà sperimentali
- PSA: 42.09
1-(1H-indol-2-yl)-2-methoxy-Ethanone Letteratura correlata
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
34559-71-2 (1-(1H-indol-2-yl)-2-methoxy-Ethanone) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti